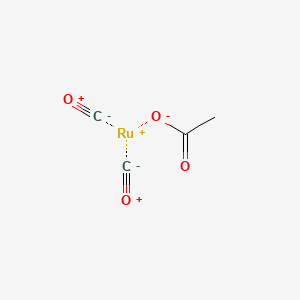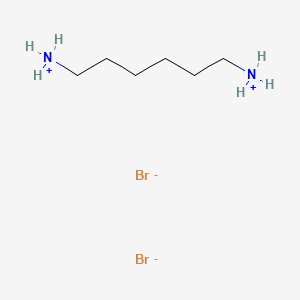
Hexamethylenediammonium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
作用機序
Target of Action
Hexamethylenediammonium dibromide, also known as hexamethonium, primarily targets the neuronal nicotinic receptors (nAChR) located in autonomic ganglia . These receptors play a crucial role in transmitting signals in both the sympathetic and parasympathetic nervous systems .
Mode of Action
Hexamethonium acts as an antagonist at the neuronal nicotinic receptors in autonomic ganglia . By blocking these receptors, which are necessary for transmission in all autonomic ganglia, both the sympathetic and parasympathetic nervous systems are inhibited .
Biochemical Pathways
It is known that it blocks the neuronal nicotinic receptors in autonomic ganglia, inhibiting both the sympathetic and parasympathetic nervous systems . This blockage disrupts the normal functioning of these systems, leading to various physiological effects.
Result of Action
The primary result of hexamethonium’s action is the inhibition of both the sympathetic and parasympathetic nervous systems . This can lead to various physiological effects, depending on the specific systems and organs affected. For example, it can cause orthostatic hypotension and sexual dysfunction (sympatholytic effects), as well as constipation, urinary retention, glaucoma, blurry vision, decreased lacrimal gland secretion, and dry mouth (parasympatholytic effects) .
準備方法
Hexamethylenediammonium dibromide can be synthesized through the reaction of hexamethylenediamine with hydrobromic acid. The reaction typically occurs in an aqueous solution, where hexamethylenediamine is dissolved in water and hydrobromic acid is added dropwise with constant stirring . The resulting solution is then evaporated to yield this compound as a crystalline solid .
In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods often include the use of automated reactors and precise control of reaction conditions such as temperature, pH, and concentration .
化学反応の分析
Hexamethylenediammonium dibromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexamethylenediamine oxide under specific conditions.
Reduction: It can be reduced to hexamethylenediamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the bromide ions are replaced by other anions such as chloride or sulfate.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Hexamethylenediammonium dibromide has a wide range of applications in scientific research:
Catalysis: It is used as a precursor in the synthesis of molybdenum and tungsten sulfide catalysts for hydrodesulfurization reactions.
Herbicide and Weed Control: It has been evaluated for its toxic effects on plant roots and its potential use as an herbicide.
Algaecide for Water Treatment: It exhibits algaecidal activity and is used in water treatment processes.
Material Synthesis: It is used in the synthesis of various materials, including organohalide-based perovskites for solar cell applications.
類似化合物との比較
Hexamethylenediammonium dibromide can be compared with other similar compounds such as:
Hexamethylenediammonium thiometallates: These compounds are used as precursors for molybdenum and tungsten sulfide catalysts.
Tetraethylammonium thiometallates: These compounds are also used in catalysis and have similar applications.
Ammonium tetrathiomolybdate: This compound is another precursor for molybdenum sulfide catalysts and is used in hydrodesulfurization reactions.
This compound is unique in its specific applications and the types of reactions it undergoes, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
24731-81-5 |
|---|---|
分子式 |
C6H17BrN2 |
分子量 |
197.12 g/mol |
IUPAC名 |
hexane-1,6-diamine;hydrobromide |
InChI |
InChI=1S/C6H16N2.BrH/c7-5-3-1-2-4-6-8;/h1-8H2;1H |
InChIキー |
CRMNBZZUVZXIJF-UHFFFAOYSA-N |
SMILES |
C(CCC[NH3+])CC[NH3+].[Br-].[Br-] |
正規SMILES |
C(CCCN)CCN.Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


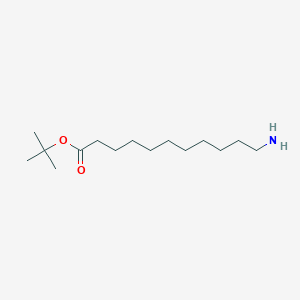
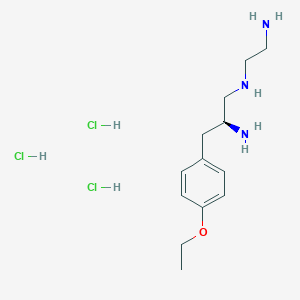
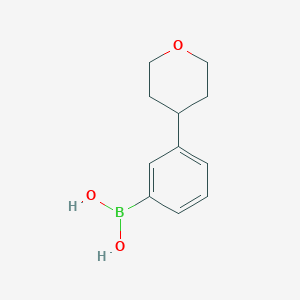
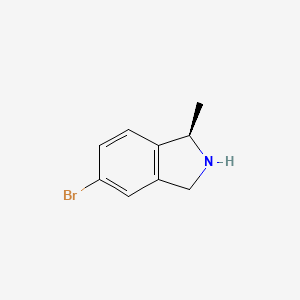
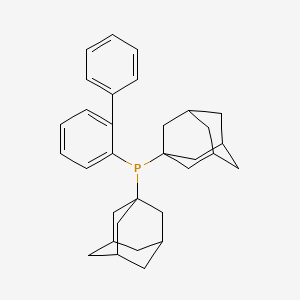

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)
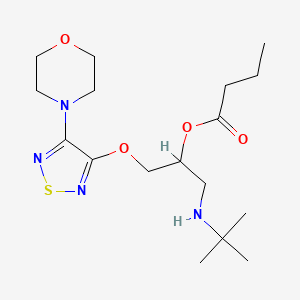
![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)
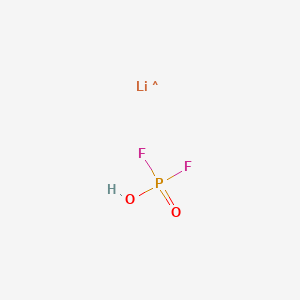
![5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B3068132.png)
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)
![Cucurbit[5]uril](/img/structure/B3068135.png)
